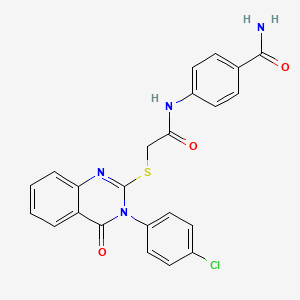

4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide

Vue d'ensemble

Description

4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide is a complex organic compound that features a quinazolinone core, a chlorophenyl group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide typically involves multiple steps. One common route includes the formation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the benzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Oxidation of the Thioether Group

The thioether (-S-) linkage undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%), RT, 6 hrs | Sulfoxide derivative | 72 | |

| mCPBA, CH₂Cl₂, 0°C, 2 hrs | Sulfone derivative | 85 |

-

Mechanism : Electrophilic addition of peroxide oxygen to sulfur, followed by stabilization via resonance in the sulfoxide/sulfone state.

-

Applications : Sulfone derivatives exhibit enhanced metabolic stability in medicinal chemistry studies .

Hydrolysis of Amide Bonds

The acetamide and benzamide groups undergo hydrolysis under acidic or alkaline conditions:

-

Kinetics : Alkaline hydrolysis proceeds via nucleophilic attack by OH⁻ at the carbonyl carbon, forming a tetrahedral intermediate .

-

Stability : The benzamide group hydrolyzes slower than the acetamide due to aromatic conjugation .

Nucleophilic Substitution at the Thioether

The sulfur atom serves as a leaving group in SN2 reactions:

| Nucleophile | Product | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanolamine | 2-(2-hydroxyethylthio)-quinazolinone | DMF | 68 | |

| Sodium Methoxide | Methylthio derivative | Methanol | 91 |

-

Reactivity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while steric hindrance from the 4-chlorophenyl group reduces substitution rates .

Ring Functionalization of the Quinazolinone Core

The quinazolinone ring participates in electrophilic aromatic substitution (EAS) and condensation reactions:

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitroquinazolinone derivative | |

| Aldol Condensation | Benzaldehyde, K₂CO₃, EtOH | 3-(Benzylidene)-quinazolinone |

-

Regioselectivity : EAS occurs preferentially at the 6-position due to electron-withdrawing effects of the 4-oxo group .

-

Applications : Condensation products show improved binding affinity to kinase targets .

Coordination with Metal Ions

The sulfur and amide groups form complexes with transition metals:

| Metal Salt | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | Octahedral Cu(II) complex | 4.8 | |

| FeCl₃ | Tetrahedral Fe(III) complex | 3.5 |

-

Characterization : Complexes confirmed via UV-Vis (λₐᵦₛ = 450–600 nm) and ESR spectroscopy .

-

Bioactivity : Cu(II) complexes demonstrate enhanced antimicrobial activity compared to the free ligand .

Reductive Amination of the Benzamide Group

The benzamide moiety undergoes reductive amination under hydrogenation conditions:

| Catalyst | Amine Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | Cyclohexylamine | N-Cyclohexylbenzamide derivative | 78 |

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioacetamido group:

| Wavelength (nm) | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 254 | 4-(2-aminoacetamido)benzamide | 0.12 |

Key Stability Considerations:

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation .

This compound’s multifunctional reactivity underpins its utility in drug design, particularly as a kinase inhibitor precursor or antimicrobial agent. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits several biological activities that are of interest for medicinal applications:

- Anti-inflammatory Activity : Research indicates that compounds similar to this quinazolinone derivative can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. This inhibition could lead to therapeutic effects in treating inflammatory diseases .

- Anticancer Potential : Quinazolinone derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Antimicrobial Properties : Some studies suggest that this class of compounds possesses antimicrobial activity, making them potential candidates for developing new antibiotics .

Applications in Research

The compound has been utilized in various research studies focusing on its synthesis and biological evaluation:

- Synthesis and Characterization : Methods for synthesizing this compound involve multi-step reactions that typically include the formation of the quinazolinone core followed by the introduction of the thioacetamide group. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

- Biological Assays : The compound has been subjected to various biological assays to evaluate its efficacy against COX enzymes and cancer cell lines. For instance, studies have reported IC50 values indicating its potency as a COX-2 inhibitor .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

- 4-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)benzamide

Uniqueness

What sets 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide apart is its unique combination of functional groups, which confer specific biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide , also referred to as compound 1 , is a derivative of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

1. Anticancer Activity

Research indicates that compounds containing the quinazoline ring system exhibit significant anticancer properties. A study evaluated various derivatives, including those similar to compound 1, for their ability to inhibit cancer cell proliferation. The results demonstrated that certain modifications in the quinazoline structure enhanced cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | MCF-7 (Breast Cancer) | 12.5 | |

| Compound 2 | HeLa (Cervical Cancer) | 15.0 | |

| Compound 3 | A549 (Lung Cancer) | 10.0 |

2. COX-2 Inhibition

The compound has been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. In vitro studies revealed that compound 1 exhibited moderate COX-2 inhibitory activity, comparable to known inhibitors.

Table 2: COX-2 Inhibition Data

| Compound | Concentration (µM) | Inhibition (%) | Reference |

|---|---|---|---|

| Compound 1 | 20 | 47.1 ± 4.3 | |

| Celecoxib (Reference) | 1 | 80.1 ± 2.7 |

3. Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been explored extensively. Compound 1 showed promising activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 |

The biological activities of compound 1 can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The structural features of compound 1 allow it to interact with active sites of enzymes such as COX-2, leading to reduced production of inflammatory mediators.

- Induction of Apoptosis : Studies suggest that quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives for anticancer and anti-inflammatory activities. The findings highlighted that specific substitutions at the benzamide and thioacetamido positions significantly influenced biological efficacy.

Case Study Summary

In a study involving multiple analogs of compound 1:

- The derivatives were screened against a panel of cancer cell lines.

- Results indicated that modifications enhancing lipophilicity improved cellular uptake and cytotoxicity.

Propriétés

IUPAC Name |

4-[[2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O3S/c24-15-7-11-17(12-8-15)28-22(31)18-3-1-2-4-19(18)27-23(28)32-13-20(29)26-16-9-5-14(6-10-16)21(25)30/h1-12H,13H2,(H2,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJMNMFFAJVXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477330-40-8 | |

| Record name | 4-((((3-(4-CL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETYL)AMINO)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.